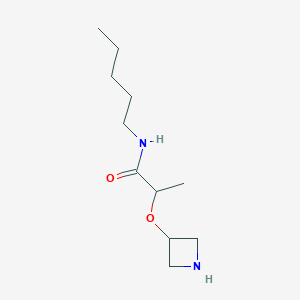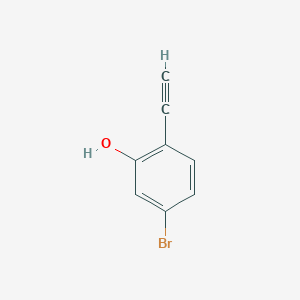![molecular formula C7H11ClF3N B13486158 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride is a fluorinated bicyclic compound that has garnered interest due to its unique structural properties and potential applications in medicinal chemistry. This compound is a derivative of azabicyclohexane, featuring a trifluoromethyl group that enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride typically involves the iodocyclization of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. For amino derivatives, the reaction is accompanied by carboxylation and further cyclization . The key steps include:
Iodocyclization: This step involves the formation of the bicyclic structure through the reaction of fluorinated methylenecyclobutanes with iodine.
Carboxylation and Cyclization: For amino derivatives, carboxylation occurs, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
化学反应分析
Types of Reactions
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing new drugs due to its stability and biological activity.
Biological Studies: The compound is used in studying the effects of fluorinated bicyclic structures on biological systems.
Industrial Applications: It is employed in the synthesis of advanced materials and chemicals.
作用机制
The mechanism of action of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Di-/Trifluoromethyl-2-heterabicyclo[2.1.1]hexanes: These compounds are similar in structure and also feature fluorinated bicyclic systems.
Fluorinated Phenyl Isosteres: These compounds share similar fluorinated groups and are used in medicinal chemistry.
Uniqueness
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride is unique due to its specific combination of a trifluoromethyl group and an azabicyclohexane structure. This combination provides enhanced stability and biological activity compared to other similar compounds.
属性
分子式 |
C7H11ClF3N |
|---|---|
分子量 |
201.62 g/mol |
IUPAC 名称 |
4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c1-5-2-6(3-5,11-4-5)7(8,9)10;/h11H,2-4H2,1H3;1H |
InChI 键 |
XMODVLANOCETNZ-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(NC2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


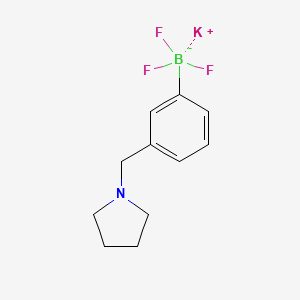


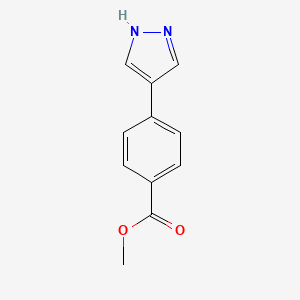
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
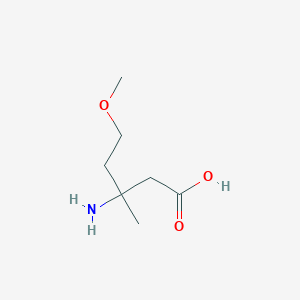
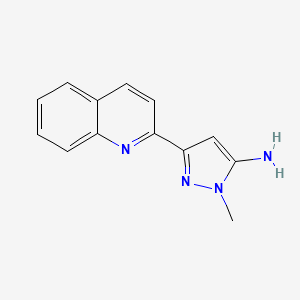

![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
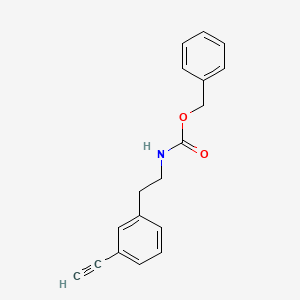
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
